3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring, a pyrazolopyridine core, and various substituents that contribute to its unique chemical properties
Preparation Methods
The synthesis of 3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiadiazole ring, followed by the construction of the pyrazolopyridine core and subsequent functionalization to introduce the desired substituents.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Construction of Pyrazolopyridine Core: The pyrazolopyridine core is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-ketoesters.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit protein kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrazolopyridine Derivatives: Compounds with the pyrazolopyridine core are known for their diverse pharmacological activities, including anti-inflammatory and antiviral effects.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-4-10-26-11-15(18(28)22-21-24-23-19(30-21)13(2)3)17-16(12-26)20(29)27(25-17)14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3,(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHABLRJUARGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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